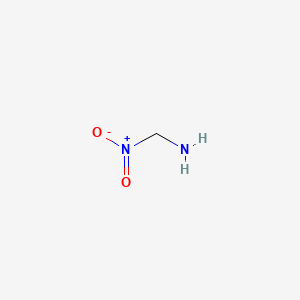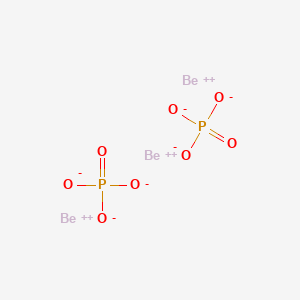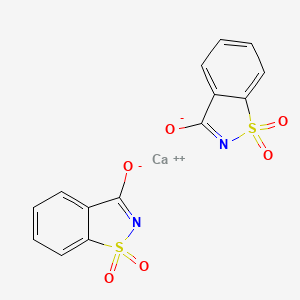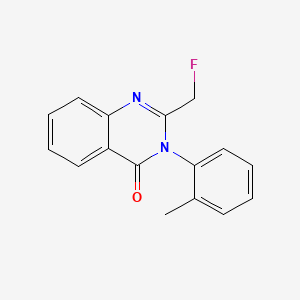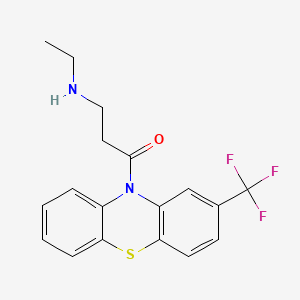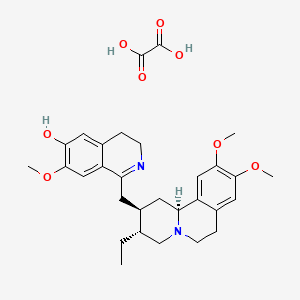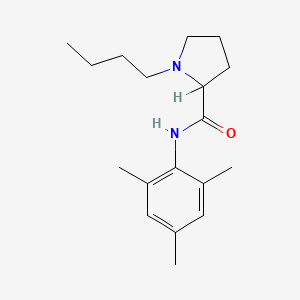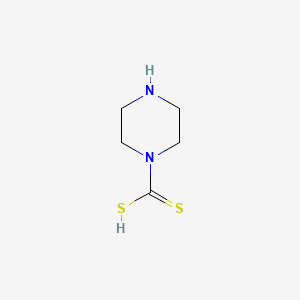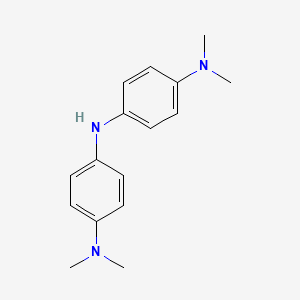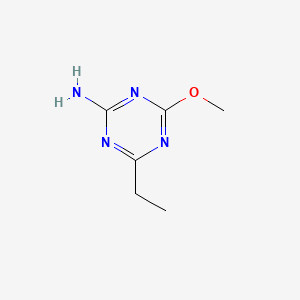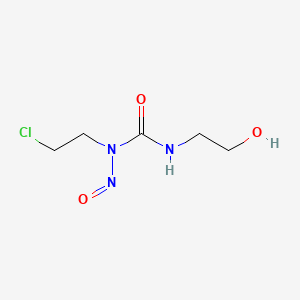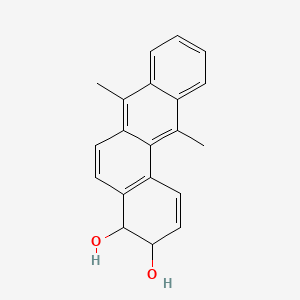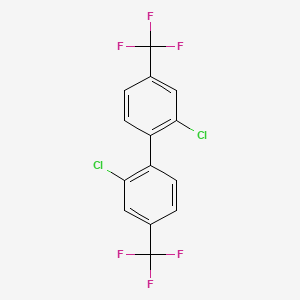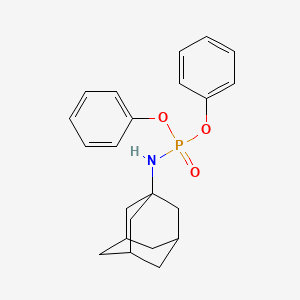![molecular formula C30H48O3 B1199146 2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol is a natural product found in Ganoderma with data available.
Applications De Recherche Scientifique
Metabolic Activation and Cancer Susceptibility
Phenanthrene as a Surrogate for Carcinogenicity Studies : Phenanthrene, a noncarcinogenic polycyclic aromatic hydrocarbon (PAH), has been used as a surrogate to study the metabolic activation of PAHs in smokers. This research is crucial for understanding how PAHs in cigarette smoke potentially initiate the carcinogenic process. The studies found considerable variability in how different individuals metabolize Phenanthrene, suggesting genetic factors may influence susceptibility to lung cancer (Wang et al., 2012) (Zhong et al., 2011).
Immediate Health Consequences of PAH Exposure : A study demonstrated that the formation of PAH diol epoxide, a metabolite of Phenanthrene, occurs rapidly in smokers. This finding highlights the immediate negative health consequences of smoking, particularly in the context of PAH exposure and its potential carcinogenic effects (Zhong et al., 2011).
Exposure Assessment and Environmental Health
Biomonitoring of PAH Exposure : Research has developed methods for assessing exposure to PAHs, including Phenanthrene, by measuring its metabolites in urine. These methods are crucial for monitoring environmental and occupational exposure to PAHs and understanding their potential health impacts (Grimmer et al., 1993) (Waidyanatha et al., 2003).
Implications for Cardiovascular and Metabolic Health : Studies suggest that exposure to PAHs, such as Phenanthrene, is associated with increased risks of peripheral arterial disease (PAD) and other cardiometabolic health risks. These findings underscore the importance of understanding the broader health implications of environmental exposure to PAHs (Xu et al., 2013) (Ranjbar et al., 2015).
Propriétés
Nom du produit |
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol |
|---|---|
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol |
InChI |
InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25?,26+,28-,29-,30+/m1/s1 |
Clé InChI |
LIJZGBVDQCTWLG-KJICSUBBSA-N |
SMILES isomérique |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES canonique |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonymes |
ganodermatriol lanosta-7,9(11),24-triene-3,26,27-triol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



